molecular formula C8H10N2 B2460672 5-ethynyl-1-(propan-2-yl)-1H-pyrazole CAS No. 1690560-11-2

5-ethynyl-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2460672
CAS No.: 1690560-11-2
M. Wt: 134.182
InChI Key: WRMHUSXWNYQEMX-UHFFFAOYSA-N
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Description

5-ethynyl-1-(propan-2-yl)-1H-pyrazole is an organic compound with the molecular formula C8H10N2 and a molecular weight of 134.182 g/mol.

Preparation Methods

The synthesis of 5-ethynyl-1-(propan-2-yl)-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of 1-isopropyl-1H-pyrazole with an ethynylating agent under suitable conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

5-ethynyl-1-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The ethynyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include transition metal catalysts, bases, and solvents like DMSO or acetonitrile . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-ethynyl-1-(propan-2-yl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethynyl-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s ethynyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

5-ethynyl-1-(propan-2-yl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

  • 1-ethyl-3-isopropyl-1H-pyrazole-5-carboxylic acid
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol

These compounds share similar structural features but differ in their functional groups and chemical properties. The presence of the ethynyl group in this compound makes it unique and imparts distinct reactivity and applications .

Properties

IUPAC Name

5-ethynyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-8-5-6-9-10(8)7(2)3/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMHUSXWNYQEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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